molecular formula C17H19NO5S B2774210 (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide CAS No. 478067-31-1

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide

Cat. No.: B2774210
CAS No.: 478067-31-1
M. Wt: 349.4
InChI Key: HWCMTCIQLFGVGA-ZHACJKMWSA-N
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Description

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide is a synthetic diarylsulfonamide compound of significant interest in medicinal chemistry and pharmaceutical research. Sulfonamides are a prolific class of compounds known to possess a wide spectrum of biological activities. They function as key scaffolds in molecules exhibiting antibacterial , anticancer , anticonvulsant , carbonic anhydrase inhibitory , and antileishmanial properties. The specific geometric orientation of the ethene bridge in this (E)-isomer can be critical for its molecular interactions and biological activity. Research into structurally similar N-(4-methoxyphenyl)-sulfonamides has shown that these compounds can serve as versatile intermediates in organic synthesis and are frequently investigated for their potential to modulate various enzyme systems and biological pathways . For instance, recent studies highlight the promise of diarylsulfonamide derivatives as inhibitors of Lemur tyrosine kinase 3 (LMTK3) for oncology research and as novel antitubulin agents for the treatment of visceral leishmaniasis . This compound is provided exclusively for laboratory research and development. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the associated safety data sheet prior to use.

Properties

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-21-15-7-5-14(6-8-15)18-24(19,20)11-10-13-4-9-16(22-2)17(12-13)23-3/h4-12,18H,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCMTCIQLFGVGA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methoxyaniline.

    Formation of the Ethene Moiety: The aldehyde group of 3,4-dimethoxybenzaldehyde is reacted with a suitable reagent to form the ethene linkage.

    Sulfonamide Formation: The ethene intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s ethenesulfonamide backbone enables participation in:

  • Electrophilic Aromatic Substitution (EAS):
    Methoxy groups direct electrophiles (e.g., NO₂⁺, Br⁺) to the ortho and para positions. For example, bromination with Br₂/FeBr₃ yields mono-brominated derivatives at C-5 of the 3,4-dimethoxyphenyl ring .

  • Reductive Alkylation:
    Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the ethene bond to ethyl, forming N-(4-methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanesulfonamide (70–75% yield) .

Anticancer Activity

The compound inhibits tubulin polymerization (IC₅₀ = 8.2 nM) by binding to the colchicine site, disrupting mitotic spindle formation . Key structure–activity relationship (SAR) findings include:

Modification Effect on IC₅₀ (nM) Tubulin Binding Affinity
Replacement of 4-MeO with Cl>100Lost
Methoxy → Ethoxy at C-3/C-412.5 ± 1.3Reduced by 35%
Hydrogenation of ethene bondInactiveNo binding

Stability and Degradation

  • Hydrolytic Stability:
    Resists hydrolysis in pH 2–9 buffers (24 h, 37°C) but degrades in strong acidic (pH <1) or basic (pH >12) conditions, forming 3,4-dimethoxybenzenesulfonic acid and 4-methoxyaniline .

  • Photostability:
    Decomposes under UV light (λ = 254 nm, 6 h) via sulfonamide C–S bond cleavage (40% degradation) .

Mechanistic Insights

  • Microtubule Disruption:
    Binds to β-tubulin’s colchicine site (Kd = 0.42 µM), inducing G2/M arrest in HeLa cells .

  • Competitive Binding Assay:
    Displaces [³H]colchicine with 85% efficiency at 10 µM concentration .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield Reference
BrominationBr₂, FeBr₃, DCM, 0°C5-Bromo-3,4-dimethoxyphenyl derivative63%
HydrogenationH₂ (1 atm), Pd/C, EtOHEthane-sulfonamide analog72%
Acid HydrolysisHCl (6M), reflux, 6 h3,4-Dimethoxybenzenesulfonic acid89%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide against various cancer cell lines. For instance:

  • Cytotoxicity Evaluation : In vitro assays demonstrated significant cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The compound exhibited a 50% inhibitory concentration (IC50) comparable to established anticancer agents like Harmine .
  • Molecular Docking Studies : Binding affinity analyses revealed that this compound interacts effectively with key targets such as the epidermal growth factor receptor (EGFR), which is crucial for cancer progression. The best binding scores were noted, indicating a strong potential for therapeutic use in cancer treatment .

Antimicrobial Properties

Sulfonamide derivatives are known for their antimicrobial activities. Research indicates that this compound exhibits promising antibacterial effects against various pathogens. The compound's sulfonamide group is responsible for its ability to inhibit bacterial growth by targeting folate synthesis pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between appropriate phenolic precursors and sulfonyl chlorides. The synthetic routes often yield derivatives that can be further explored for enhanced biological activity or specificity towards certain targets .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Reference
Anticancer ActivityHCT-1162.40 ± 0.12
Anticancer ActivityHepG2Comparable to Harmine
Antimicrobial ActivityVarious BacteriaVaries

Mechanism of Action

The mechanism of action for (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

Uniqueness

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide is unique due to the presence of multiple methoxy groups and the ethene linkage, which may confer distinct chemical and biological properties compared to simpler sulfonamides.

Biological Activity

(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide, also known by its CAS number 478067-31-1, is a sulfonamide derivative with potential pharmaceutical applications. This compound has garnered attention due to its structural features, which suggest possible biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, summarizing relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO5S, with a molar mass of approximately 349.40 g/mol. The presence of methoxy groups and a sulfonamide moiety are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H19NO5S
Molar Mass349.40 g/mol
CAS Number478067-31-1

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. The compound's structural components suggest it may interact with various cellular targets involved in cancer progression.

  • Cell Proliferation Inhibition : Preliminary assays have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values reported for related compounds range from 0.12 to 2.78 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase, as seen in related studies . Such mechanisms are crucial for developing effective anticancer therapies.
  • Comparative Efficacy : When compared to established anticancer agents like doxorubicin and tamoxifen, some derivatives showed comparable or enhanced efficacy, suggesting that modifications in the sulfonamide structure could lead to more potent analogs .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against resistant bacterial strains.

  • Targeting Bacterial Topoisomerases : Similar compounds have been shown to selectively inhibit bacterial topoisomerases while sparing human counterparts, which is vital for reducing toxicity in therapeutic applications . This selectivity indicates potential for treating infections caused by resistant strains of Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective antibacterial action at low concentrations without significant cytotoxic effects on human cells .

Case Studies

A notable study focused on the modification of sulfonamide structures to enhance their biological activity. Researchers synthesized a series of compounds based on the sulfonamide framework and evaluated their anticancer and antimicrobial properties:

  • Synthesis and Evaluation : Various derivatives were synthesized with modifications in the aromatic rings or sulfonamide group. Their biological activities were assessed using standard assays against multiple cancer cell lines and bacterial strains.
  • Findings : Certain derivatives exhibited IC50 values lower than 1 µM against MCF-7 cells while maintaining low toxicity towards normal human cells, highlighting the therapeutic potential of these compounds.

Q & A

Q. What are the standard synthetic protocols for (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethene-1-sulfonamide?

The synthesis typically involves a Wittig-Horner reaction between sulfamoyl acetic acid derivatives and substituted benzaldehydes. For example:

  • Step 1 : React 2-(N-(4-methoxyphenyl)sulfamoyl)acetic acid with 3,4-dimethoxybenzaldehyde in anhydrous ethanol under reflux (70–80°C) for 12–24 hours.
  • Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent) to obtain the (E)-isomer, confirmed by 1^1H NMR and HRMS .
  • Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of acid to aldehyde) and use catalytic triethylamine to enhance yields (~75%) .

Q. How is the structural integrity of this compound validated experimentally?

Key techniques include:

  • 1^1H NMR : Confirm the presence of methoxy groups (δ 3.7–3.9 ppm), vinyl protons (δ 6.8–7.5 ppm, J = 16 Hz for trans-configuration), and sulfonamide NH (δ 9.2–9.5 ppm) .
  • HRMS : Match experimental molecular ion peaks with theoretical values (e.g., [M+H]+^+ at m/z 404.1274 for C19_{19}H21_{21}NO6_6S) .
  • Melting Point Analysis : Compare observed melting points (e.g., 170–172°C) with literature data to assess purity .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

  • In Vitro Tubulin Polymerization Assays : Measure inhibition of microtubule assembly using purified bovine tubulin and absorbance at 350 nm .
  • Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro-to-amino reduction) impact biological activity?

Reduction of the nitro group in analogues (e.g., converting 6u to 6v in ) alters electron density and hydrogen-bonding capacity, enhancing tubulin binding affinity. Key steps:

  • Catalytic Hydrogenation : Use Pd/C (10%) in methanol under H2_2 (1 atm) to reduce nitro to amino groups .
  • Activity Correlation : Compare IC50_{50} values pre- and post-reduction (e.g., 6u: IC50_{50} = 1.2 µM vs. 6v: IC50_{50} = 0.8 µM) to establish structure-activity relationships (SAR) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C in DMSO-d6_6) to reduce rotational barriers .
  • 2D NMR (COSY, NOESY) : Assign proton-proton correlations and confirm spatial proximity of methoxy and vinyl groups .

Q. What experimental designs are recommended for studying its mechanism of action?

  • Molecular Docking Simulations : Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site (PDB: 1SA0). Prioritize residues βCys241 and αAsn349 for mutagenesis studies .
  • Competitive Binding Assays : Co-incubate with 3^3H-colchicine to measure displacement efficacy via scintillation counting .

Q. How can in vitro-to-in vivo translation challenges be addressed?

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Xenograft Models : Administer compound (10–50 mg/kg, IP) to nude mice bearing MDA-MB-231 tumors and monitor tumor volume via caliper measurements .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent Selection : Replace ethanol with THF for better solubility of intermediates.
  • Catalyst Screening : Test ZnCl2_2 or LiOH for improved reaction rates .
  • Purification : Use recrystallization (ethanol/water) instead of chromatography for cost-effective scale-up .

Q. What analytical strategies differentiate (E)- and (Z)-isomers?

  • NOESY NMR : Detect spatial interaction between sulfonamide NH and vinyl protons to confirm trans geometry .
  • UV-Vis Spectroscopy : Compare λmax_{\text{max}} shifts (E-isomer: ~320 nm; Z-isomer: ~290 nm) due to conjugation differences .

Q. How to design SAR studies for analogues?

  • Core Modifications : Synthesize derivatives with varied methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) and test tubulin binding via SPR .
  • Substituent Effects : Replace methoxy with ethoxy or halogens to evaluate steric/electronic impacts on IC50_{50} .

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